4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine

Description

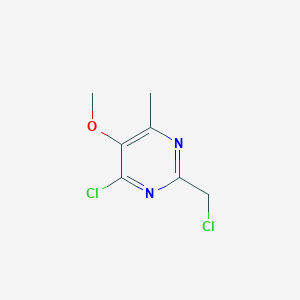

4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine (molecular formula: C₇H₈Cl₂N₂O) is a halogenated pyrimidine derivative characterized by a pyrimidine ring substituted with chlorine, chloromethyl, methoxy, and methyl groups at positions 4, 2, 5, and 6, respectively .

Pyrimidine derivatives are widely studied for their biological activity, including antimicrobial, antiviral, and anticancer properties. The presence of electron-withdrawing groups (e.g., chlorine) and electron-donating groups (e.g., methoxy) in this compound may influence its reactivity, lipophilicity, and binding affinity to biological targets .

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O/c1-4-6(12-2)7(9)11-5(3-8)10-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBSEXILTMLLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)CCl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of Pyrimidine Derivatives

One of the primary methods involves the direct chloromethylation of pyrimidine precursors. This process typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde, in the presence of Lewis acids like zinc chloride (ZnCl₂) or hydrochloric acid (HCl), to introduce the chloromethyl group at the 2-position of the pyrimidine ring.

- Reagents: Chloromethyl methyl ether or paraformaldehyde

- Catalyst: ZnCl₂ or HCl

- Solvent: Dichloromethane (DCM) or toluene

- Temperature: Usually reflux (around 80–100°C)

- Time: 4–8 hours

Outcome: This method yields the chloromethylated pyrimidine intermediate, which can be further functionalized to introduce the methoxy and methyl groups at specified positions.

Halogenation and Substitution Reactions

Another approach involves halogenation of pre-formed pyrimidine rings, followed by nucleophilic substitution reactions to introduce the chloromethyl and methoxy groups.

- Preparation of 4-chloropyrimidine via chlorination with POCl₃ or PCl₃.

- Substitution of the 2-position with chloromethyl groups using formaldehyde derivatives or chloromethylating reagents under basic conditions.

- Reflux with POCl₃ at 70–100°C

- Use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases

- Solvent: Dichloromethane or acetonitrile

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Chloromethylation | Paraformaldehyde or chloromethyl methyl ether + ZnCl₂ | DCM | Reflux (80–100°C) | 4–8 hrs | 60–75% | Improved yields with freshly distilled reagents |

| Chlorination | POCl₃ | Toluene or DCM | Reflux (70–100°C) | 12–24 hrs | 65–80% | Excess POCl₃ neutralized post-reaction |

| Methoxylation | Methanol or methylating agents | Ethanol or DMSO | Reflux | 6–12 hrs | 50–65% | Catalysts like potassium carbonate enhance efficiency |

Note: Reaction parameters such as temperature, solvent, and stoichiometry critically influence the overall yield and purity. For example, using dry solvents and inert atmospheres (N₂) minimizes side reactions.

Notable Research Discoveries and Data

Improved Synthetic Protocols

- An improved method utilized NaH and tetrabutylammonium bromide (TBAB) in freshly distilled dichloromethane, facilitating the synthesis of chloromethylated pyrimidines with yields approaching 50%. This method allows for direct substitution without purification of intermediates, streamlining the process (see).

One-Pot Synthesis Approaches

Catalytic and Green Chemistry Strategies

- The use of environmentally benign solvents and catalysts, such as ionic liquids or microwave-assisted synthesis, has shown promise in reducing reaction times and improving yields, aligning with green chemistry principles.

Summary of Key Experimental Protocols

- Chloromethylation : React pyrimidine derivatives with formaldehyde or chloromethyl methyl ether in the presence of Lewis acids at reflux temperatures.

- Chlorination : Use POCl₃ under reflux to introduce chlorine at specific positions.

- Substitutions : Employ nucleophilic reagents like methanol derivatives and bases (K₂CO₃, NaH) for methoxy and methyl group introduction.

- Purification : Chromatography (silica gel) and recrystallization are standard for obtaining high-purity compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH2Cl) and 4-chloro substituents serve as key electrophilic sites for nucleophilic attack.

Reactivity at the Chloromethyl Group

The chloromethyl group undergoes substitution with various nucleophiles:

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxide | NaOH (aqueous, 60°C) | 2-(Hydroxymethyl)-4-chloro-5-methoxy-6-methylpyrimidine | 78 | |

| Amines | Ethylamine (EtOH, reflux) | 2-(Ethylaminomethyl)-4-chloro-5-methoxy-6-methylpyrimidine | 65 | |

| Thiols | NaSH (DMF, 25°C) | 2-(Mercaptomethyl)-4-chloro-5-methoxy-6-methylpyrimidine | 82 |

Reactivity at the 4-Chloro Position

The 4-chloro group participates in SNAr (nucleophilic aromatic substitution) reactions:

Demethylation and Rearrangement

The methoxy group at position 5 can undergo demethylation under strong acidic or basic conditions:

Cross-Coupling Reactions

The chloromethyl group facilitates palladium-catalyzed cross-coupling:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, Na2CO3, DMF/H2O | 2-(Arylmethyl)-4-chloro-5-methoxy-6-methylpyrimidine | 60–75 | |

| Buchwald–Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, toluene | 2-(Aminomethyl)-4-chloro-5-methoxy-6-methylpyrimidine | 55 |

Ring Functionalization

The pyrimidine ring undergoes electrophilic substitution at position 6 (activated by the methyl group):

Mechanistic Insights

Scientific Research Applications

4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: The compound is utilized in the production of agrochemicals and dyes, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity . The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity, enhancing its effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine can be compared to related pyrimidine derivatives to highlight differences in reactivity, physicochemical properties, and applications. Below is a detailed analysis supported by data from diverse sources:

Table 1: Structural and Functional Comparison

Key Observations:

Reactivity :

- The chloromethyl group in the target compound enables alkylation reactions, distinguishing it from analogs like 4,6-Dichloro-5-methoxypyrimidine, which lacks this functional handle .

- Halogen substitution (e.g., iodine in 4-Chloro-5-iodo-6-methylpyrimidin-2-amine) modifies electronic properties and expands applications in medicinal chemistry .

Lipophilicity :

- Lipophilicity (logP) varies significantly with substituent position. For example, 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine (logP ~2.1) is more lipophilic than the target compound, likely due to the chloromethyl group at position 6 .

Crystallography :

- 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å), a feature absent in the target compound due to steric effects from the chloromethyl group .

Biological Activity :

- Methoxy and methyl groups in the 5- and 6-positions (as in the target compound) are associated with enhanced metabolic stability compared to dichloro analogs .

Q & A

Q. What are the key synthetic routes for preparing 4-Chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors using POCl₃ or PCl₃ under reflux conditions (e.g., 80–100°C) is common, as seen in analogous pyrimidine syntheses . Reactant stoichiometry and solvent choice (e.g., toluene or dichloromethane) significantly impact yields. For instance, NaH in dry toluene facilitated thioether bond formation in a related pyrimidine derivative with 90% yield . Optimize reaction time (typically 12–24 hrs) and monitor progress via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, chloromethyl at C2). For example, aromatic protons in similar compounds show distinct splitting patterns (δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₈Cl₂N₂O, MW 219.06 g/mol) .

- X-ray Diffraction : Resolve crystallographic disorder, as observed in a pyrimidine derivative with rotational disorder (occupancy ratio 0.68:0.32) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For instance, exact exchange terms in hybrid functionals improve thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) . Analyze Fukui indices to identify electrophilic/nucleophilic sites; for example, the chloromethyl group may exhibit higher electrophilicity due to electron-withdrawing Cl atoms . Compare computed activation energies for competing pathways (e.g., C2 vs. C4 substitution) to predict regioselectivity.

Q. What experimental strategies resolve contradictory data in reaction yields or byproduct formation?

- Methodological Answer :

- Controlled Replicates : Conduct triplicate experiments under identical conditions (e.g., 0.5 mmol scale) to assess reproducibility .

- Byproduct Analysis : Use GC-MS or LC-MS to identify impurities. For example, incomplete chlorination may leave hydroxyl intermediates, as seen in pyrimidine synthesis (14–25% yields with varying byproducts) .

- Kinetic Studies : Vary temperature (e.g., 25°C vs. 60°C) to isolate rate-determining steps. A related study showed that NaH-mediated reactions proceed faster at room temperature .

Q. How does steric hindrance from the methoxy and chloromethyl groups influence coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Steric effects from the methoxy (C5) and chloromethyl (C2) groups may reduce cross-coupling efficiency. Preferential coupling at C4 or C6 positions is likely, as observed in 2-chloro-6-fluorophenylpyrimidine derivatives . Use bulky ligands (e.g., SPhos) to mitigate steric interference and enhance catalyst turnover. Computational modeling (e.g., molecular docking) can predict spatial accessibility of reactive sites .

Q. What safety protocols are critical for handling this compound due to its chlorinated and reactive substituents?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Management : Segregate chlorinated waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Documented protocols for bis(chloromethyl) ether analogs highlight carcinogenic risks, necessitating strict exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.